N3-PEG24-Hydrzide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

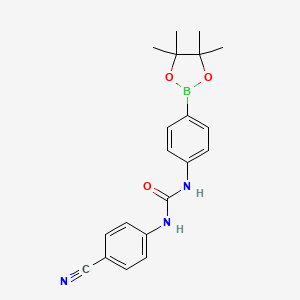

N3-PEG24-Hydrazide is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is a click chemistry reagent containing an azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups. It is also capable of strain-promoted alkyne-azide cycloaddition with molecules containing dibenzocyclooctyne or bicyclononyne groups .

準備方法

Synthetic Routes and Reaction Conditions

N3-PEG24-Hydrazide is synthesized through a series of chemical reactions involving polyethylene glycol and hydrazide functional groups. The azide group is introduced through a reaction with sodium azide. The synthesis typically involves the following steps:

Activation of Polyethylene Glycol: Polyethylene glycol is activated using a suitable activating agent such as tosyl chloride.

Introduction of Hydrazide Group: The activated polyethylene glycol reacts with hydrazine to form the hydrazide derivative.

Industrial Production Methods

Industrial production of N3-PEG24-Hydrazide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity .

化学反応の分析

Types of Reactions

N3-PEG24-Hydrazide undergoes several types of chemical reactions, including:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction occurs with molecules containing alkyne groups, forming triazole linkages.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with molecules containing dibenzocyclooctyne or bicyclononyne groups, forming triazole linkages without the need for a copper catalyst

Common Reagents and Conditions

CuAAC: Requires a copper catalyst, typically copper sulfate, and a reducing agent such as sodium ascorbate. The reaction is carried out in an aqueous or organic solvent at room temperature.

Major Products Formed

The major products formed from these reactions are triazole-linked compounds, which are used in the synthesis of PROTACs and other bioconjugates .

科学的研究の応用

N3-PEG24-Hydrazide has a wide range of applications in scientific research, including:

Chemistry: Used as a linker in the synthesis of PROTACs, enabling the selective degradation of target proteins.

Biology: Employed in bioconjugation techniques to attach biomolecules such as peptides, proteins, and nucleic acids.

Medicine: Utilized in drug discovery and development, particularly in the design of targeted therapies for diseases such as cancer.

Industry: Applied in the production of advanced materials and nanotechnology.

作用機序

N3-PEG24-Hydrazide functions as a linker in PROTACs, which are designed to degrade specific target proteins within cells. The azide group of N3-PEG24-Hydrazide reacts with alkyne-containing molecules to form triazole linkages, connecting two ligands. One ligand binds to the target protein, while the other binds to an E3 ubiquitin ligase. This brings the target protein and the ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .

類似化合物との比較

Similar Compounds

N3-PEG4-Hydrazide: A shorter polyethylene glycol-based linker with similar chemical properties.

N3-PEG12-Hydrazide: A medium-length polyethylene glycol-based linker used in similar applications.

N3-PEG48-Hydrazide: A longer polyethylene glycol-based linker with extended reach for bioconjugation

Uniqueness

N3-PEG24-Hydrazide is unique due to its optimal length, providing a balance between flexibility and stability in bioconjugation applications. Its ability to undergo both copper-catalyzed and strain-promoted cycloaddition reactions makes it versatile for various chemical and biological applications .

特性

分子式 |

C51H104N5O25+ |

|---|---|

分子量 |

1187.4 g/mol |

IUPAC名 |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino-iminoazanium |

InChI |

InChI=1S/C51H103N5O25/c52-55-51(57)1-3-58-5-7-60-9-11-62-13-15-64-17-19-66-21-23-68-25-27-70-29-31-72-33-35-74-37-39-76-41-43-78-45-47-80-49-50-81-48-46-79-44-42-77-40-38-75-36-34-73-32-30-71-28-26-69-24-22-67-20-18-65-16-14-63-12-10-61-8-6-59-4-2-54-56-53/h52H,1-50H2,(H2,53,54)/p+1 |

InChIキー |

VPFVKUDKKQGXGN-UHFFFAOYSA-O |

正規SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=N)C(=O)NN |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

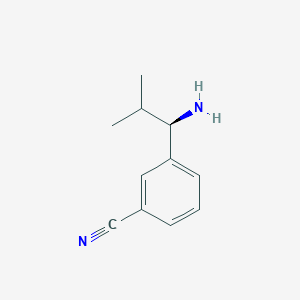

![2-Propen-1-one, 1-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-3-(dimethylamino)-](/img/structure/B14036004.png)

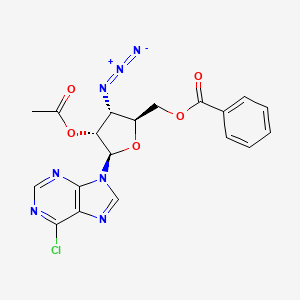

![ethyl (1S,5R)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B14036013.png)

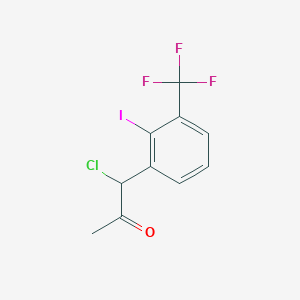

![Rel-N-(((1S,3aR,7aR)-octahydrofuro[3,4-c]pyridin-1-yl)methyl)methanesulfonamide hydrochloride](/img/structure/B14036023.png)